1-Methyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one
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Overview
Description
1-Methyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes include the reaction of phenylphosphine with N-methylbenzylamine in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The nitrogen and phosphorus atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzazaphosphol derivatives.
Scientific Research Applications
1-Methyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor and in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activity. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- 1-Methyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
- 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
Comparison: 1-Methyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one is unique due to the presence of both nitrogen and phosphorus atoms in its structure, which imparts distinct chemical properties compared to similar benzodiazepine derivatives
Properties
CAS No. |
82632-13-1 |
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Molecular Formula |
C14H14NOP |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
1-methyl-2-phenyl-3H-1,2λ5-benzazaphosphole 2-oxide |
InChI |
InChI=1S/C14H14NOP/c1-15-14-10-6-5-7-12(14)11-17(15,16)13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
InChI Key |
OILFMJBCSPQRAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2CP1(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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